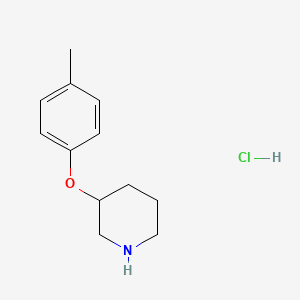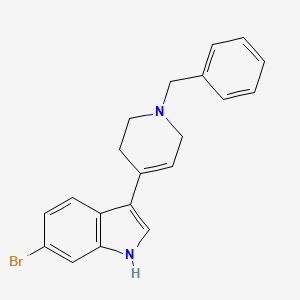
trans-3-Fluorocyclopentanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Fluorocyclopentanamine hydrochloride: is a chemical compound with the molecular formula C5H11ClFN. It is a fluorinated cyclopentanamine derivative, where the fluorine atom is positioned on the third carbon of the cyclopentane ring in a trans configuration relative to the amine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Fluorocyclopentanamine hydrochloride typically involves the fluorination of cyclopentanamine followed by the formation of the hydrochloride salt. One common synthetic route is the nucleophilic substitution reaction, where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used to introduce the fluorine atom into the cyclopentanamine molecule. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale fluorination reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and the implementation of safety protocols are crucial to handle the reactive fluorinating agents and to manage the exothermic nature of the reactions.
Analyse Chemischer Reaktionen
trans-3-Fluorocyclopentanamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form trans-3-Fluorocyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: : Reduction reactions can convert the compound to trans-3-Fluorocyclopentanol using reducing agents such as lithium aluminum hydride (LiAlH4) .
Substitution: : Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, depending on the choice of nucleophile and reaction conditions.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether solvent.
Substitution: : Various nucleophiles such as alkyl halides, amines, or alcohols under different reaction conditions.
Major Products Formed
Oxidation: : trans-3-Fluorocyclopentanone
Reduction: : trans-3-Fluorocyclopentanol
Substitution: : Various derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
trans-3-Fluorocyclopentanamine hydrochloride: has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which trans-3-Fluorocyclopentanamine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
trans-3-Fluorocyclopentanamine hydrochloride: can be compared with other fluorinated cyclopentanamines, such as 3-Fluorocyclopentanamine and trans-2-Fluorocyclopentanamine hydrochloride . The presence of the fluorine atom in different positions and configurations can lead to variations in chemical reactivity, biological activity, and physical properties. The uniqueness of This compound lies in its specific structural arrangement and the resulting effects on its behavior in chemical reactions and biological systems.
List of Similar Compounds
3-Fluorocyclopentanamine
trans-2-Fluorocyclopentanamine hydrochloride
cis-3-Fluorocyclopentanamine hydrochloride
Eigenschaften
IUPAC Name |
(1R,3R)-3-fluorocyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFFVXDWLQQNEH-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;cyclohexylazanium](/img/structure/B8045929.png)
![(3'aR,4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B8045935.png)



![(1S,5R)-3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride](/img/structure/B8045964.png)
![tert-butyl (1R,5S)-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8045972.png)
![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B8045980.png)



![6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B8046016.png)
